molecular formula C9H16ClNO2 B2603578 Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride CAS No. 2137588-73-7

Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Cat. No.: B2603578
CAS No.: 2137588-73-7
M. Wt: 205.68
InChI Key: UFXVDKKOELRHID-UHFFFAOYSA-N
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Description

Methyl 6-aminobicyclo[320]heptane-3-carboxylate hydrochloride is a bicyclic compound with significant interest in various fields of scientific research Its unique structure, characterized by a bicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Amino and Carboxylate Groups: Functionalization of the bicyclic core is achieved through selective reactions to introduce the amino and carboxylate groups. This may involve nitration followed by reduction to introduce the amino group and esterification to introduce the carboxylate group.

    Methylation and Hydrochloride Formation: The final steps involve methylation of the carboxylate group and conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group transformations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives under specific conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure provides a rigid framework that can influence the properties of the resulting compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to fit into specific binding sites, making it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for developing new drugs, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bicyclic core provides a rigid scaffold that can influence the binding affinity and specificity. The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate: The non-hydrochloride form of the compound.

    6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid: Lacks the methyl ester group.

    Bicyclo[3.2.0]heptane derivatives: Various derivatives with different functional groups.

Uniqueness

Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is unique due to its combination of a bicyclic core with an amino group and a methyl ester. This combination provides a balance of rigidity and functional group diversity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVDKKOELRHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(C2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137588-73-7
Record name methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
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